molecular formula C20H21N3O2 B11328562 3-ethoxy-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide

3-ethoxy-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11328562
M. Wt: 335.4 g/mol
InChI Key: XRVHCPAVKPQGPS-UHFFFAOYSA-N
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Description

3-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzamide core linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the benzamide core. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 3-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE exerts its effects involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHOXY-N-(3-METHYLPHENYL)BENZAMIDE
  • 1-[(4-ETHOXY-3-METHYLPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE

Uniqueness

3-ETHOXY-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide core with a pyrazole ring makes it particularly interesting for various applications .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

3-ethoxy-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C20H21N3O2/c1-3-25-18-6-4-5-17(13-18)20(24)22-19-11-12-21-23(19)14-16-9-7-15(2)8-10-16/h4-13H,3,14H2,1-2H3,(H,22,24)

InChI Key

XRVHCPAVKPQGPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)C

Origin of Product

United States

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